molecular formula C15H13ClN2O3 B5546436 4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide

4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide

Cat. No.: B5546436
M. Wt: 304.73 g/mol
InChI Key: IWKMSDXHCALJEK-UHFFFAOYSA-N
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Description

4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 It is characterized by the presence of a chloro group, a nitro group, and a dimethylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the benzamide ring.

    Acylation: The nitrated product is then subjected to acylation with 2,3-dimethylaniline in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-chloro-N-(2,3-dimethylphenyl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products, though less common.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on their specific modifications.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and dimethylphenyl groups can influence binding affinity and specificity. The exact pathways depend on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2,3-dimethylphenyl)benzamide: Lacks the nitro group, making it less reactive in redox reactions.

    4-chloro-N-(2,3-dimethylphenyl)-3-nitrobenzamide: Similar structure but with the nitro group at the 3-position, which can affect its reactivity and binding properties.

    N-(2,3-dimethylphenyl)-2-nitrobenzamide: Lacks the chloro group, which can influence its chemical behavior and applications.

Uniqueness

4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-4-3-5-13(10(9)2)17-15(19)12-7-6-11(16)8-14(12)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKMSDXHCALJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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